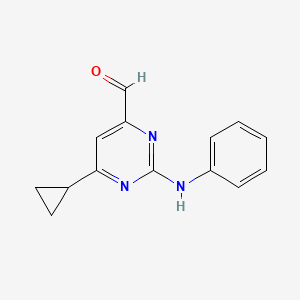
2-Anilino-6-cyclopropylpyrimidine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 6-position, a phenylamino group at the 2-position, and an aldehyde group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.
Amination: Substitution of the amino group at the 2-position with a phenyl group.
Formylation: Introduction of the aldehyde group at the 4-position.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenylamino group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: 6-cyclopropyl-2-(phenylamino)pyrimidine-4-carboxylic acid.
Reduction: 6-cyclopropyl-2-(phenylamino)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
6-Cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
類似化合物との比較
2-(Phenylamino)pyrimidine-4-carbaldehyde: Lacks the cyclopropyl group.
6-Cyclopropyl-2-aminopyrimidine-4-carbaldehyde: Lacks the phenyl group.
6-Cyclopropyl-2-(phenylamino)pyrimidine: Lacks the aldehyde group.
Uniqueness: 6-Cyclopropyl-2-(phenylamino)pyrimidine-4-carbaldehyde is unique due to the presence of all three functional groups (cyclopropyl, phenylamino, and aldehyde) on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
121553-35-3 |
|---|---|
分子式 |
C14H13N3O |
分子量 |
239.27 g/mol |
IUPAC名 |
2-anilino-6-cyclopropylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C14H13N3O/c18-9-12-8-13(10-6-7-10)17-14(16-12)15-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,15,16,17) |
InChIキー |
MXPSCGSBENHTFF-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=NC(=C2)C=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



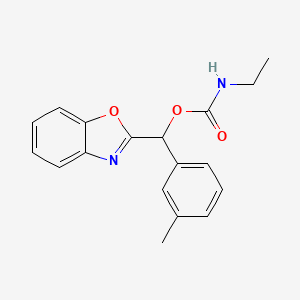
![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)
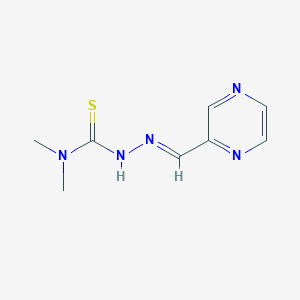
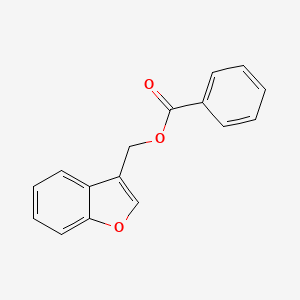
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

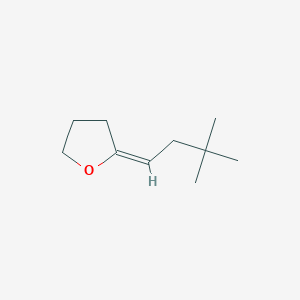
![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)
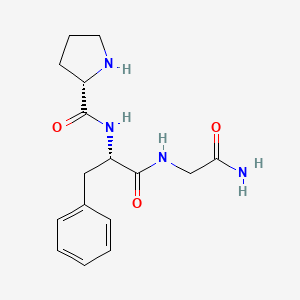
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)


